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Compound of Interest

Compound Name: 1-Bromobicyclo[2.2.2]octane

Cat. No.: B1618610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the chemical and physical properties,

reactivity, and spectral data of 1-Bromobicyclo[2.2.2]octane. This bridgehead halide is a key

substrate in the study of reaction mechanisms, particularly nucleophilic substitution at sterically

hindered centers. Its rigid bicyclic structure provides a unique framework for investigating the

principles of carbocation stability and the constraints of Bredt's rule. This document

consolidates quantitative data into structured tables, presents detailed experimental protocols

for its synthesis, and offers an analysis of its spectral characteristics. Furthermore, key reaction

pathways are visualized using logical diagrams to facilitate a deeper understanding of its

chemical behavior.

Chemical and Physical Properties
1-Bromobicyclo[2.2.2]octane is a white crystalline solid at room temperature. Its rigid cage-

like structure dictates its distinct physical properties, which are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₈H₁₃Br [1]

Molecular Weight 189.09 g/mol [1]

Melting Point 61-65 °C [N/A]

Boiling Point 198.2 °C at 760 mmHg [N/A]

Density 1.431 g/cm³ [N/A]

Refractive Index 1.558 [N/A]

Flash Point 74.8 °C [N/A]

CAS Number 7697-09-8 [1]

Spectral Data
The structural elucidation of 1-Bromobicyclo[2.2.2]octane is supported by various

spectroscopic techniques.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-Bromobicyclo[2.2.2]octane is characterized by two complex

multiplets. Due to the high symmetry of the molecule, the six methylene protons on the bridges

are chemically equivalent, as are the six methine protons.

Chemical Shift (δ) Multiplicity Integration Assignment

~2.17 ppm multiplet 6H CH₂

~1.75 ppm multiplet 7H CH

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and instrument frequency.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the molecule's structure.
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Chemical Shift (δ) Assignment

~55.1 ppm C1 (Bridgehead with Br)

~32.9 ppm CH (Bridgehead)

~25.9 ppm CH₂

Source: Based on typical values for similar structures and publicly available data summaries.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromobicyclo[2.2.2]octane displays characteristic absorptions for C-H

and C-Br bonds.

Wavenumber (cm⁻¹) Intensity Assignment

2940-2860 Strong C-H stretching (alkane)

1450 Medium C-H bending (methylene)

~680 Medium-Strong C-Br stretching

Mass Spectrometry
Electron ionization (EI) mass spectrometry of 1-Bromobicyclo[2.2.2]octane results in a

characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 188 and

190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

m/z Proposed Fragment

188/190 [C₈H₁₃Br]⁺ (Molecular Ion)

109 [C₈H₁₃]⁺ (Loss of Br radical)

81 [C₆H₉]⁺

79 [C₆H₇]⁺
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Source: National Institute of Standards and Technology (NIST) Mass Spectrometry Data

Center.[2]

Chemical Reactivity
The reactivity of 1-Bromobicyclo[2.2.2]octane is dominated by its bridgehead bromine atom

and the steric constraints of its bicyclic system.

Nucleophilic Substitution (Sₙ1 Reaction)
1-Bromobicyclo[2.2.2]octane is known to undergo Sₙ1 reactions, albeit at a slower rate

compared to analogous acyclic tertiary halides. The reaction proceeds through a bridgehead

carbocation intermediate. The stability of this carbocation is reduced due to the geometric

constraints of the bicyclic system, which prevents the ideal planar geometry around the

positively charged carbon.[3]

1-Bromobicyclo[2.2.2]octane

Bridgehead Carbocation
Intermediate

Slow
(Rate-determining step)

- Br⁻

Substitution Product

Fast
+ Nu⁻

Nu⁻

Reasons for Inertness

1-Bromobicyclo[2.2.2]octane

No E2 Reaction

Strong Base

Bredt's Rule

Violates

No Anti-periplanar β-Hydrogen

Lacks
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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